molecular formula C4H12N2O4S2 B13523074 Butane-1,4-disulfonamide

Butane-1,4-disulfonamide

Cat. No.: B13523074
M. Wt: 216.3 g/mol
InChI Key: FGSVKKQWFVSVOZ-UHFFFAOYSA-N
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Description

Butane-1,4-disulfonamide is an organic compound with the chemical formula C4H12N2O4S2. It is a derivative of butane, where two sulfonamide groups are attached to the first and fourth carbon atoms of the butane chain. This compound is known for its applications in various fields, including organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butane-1,4-disulfonamide can be synthesized through the reaction of 1,4-dihalogenated butane with sodium sulfite in the presence of water and a catalyst . The reaction typically involves mixing the reactants and allowing them to undergo a substitution reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-disulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield butane-1,4-disulfonic acid, while reduction can produce butane-1,4-diamine .

Scientific Research Applications

Butane-1,4-disulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: This compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of butane-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, this compound can affect the regulation of pH and ion balance in cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-morpholinopropyl)benzene-1,4-disulfonamide
  • N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide)

Uniqueness

Butane-1,4-disulfonamide is unique due to its specific structure and the presence of two sulfonamide groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it valuable in various research and industrial contexts .

Properties

Molecular Formula

C4H12N2O4S2

Molecular Weight

216.3 g/mol

IUPAC Name

butane-1,4-disulfonamide

InChI

InChI=1S/C4H12N2O4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2,(H2,5,7,8)(H2,6,9,10)

InChI Key

FGSVKKQWFVSVOZ-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)N)CS(=O)(=O)N

Origin of Product

United States

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